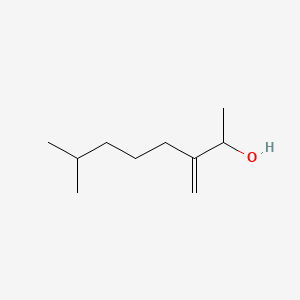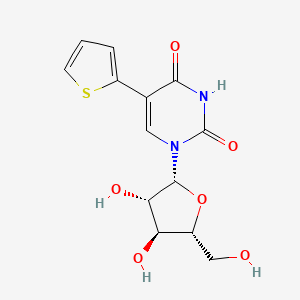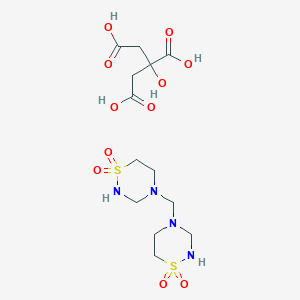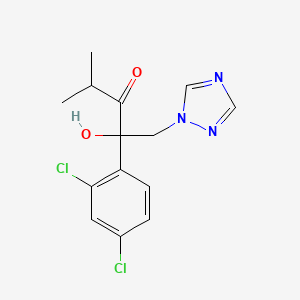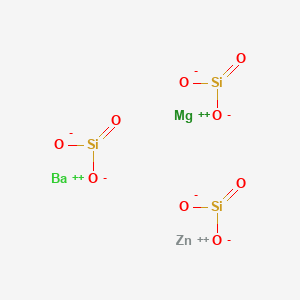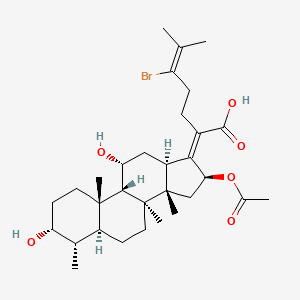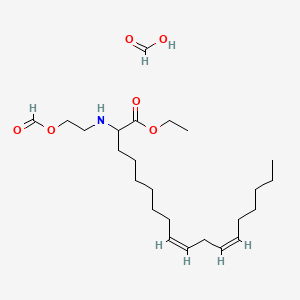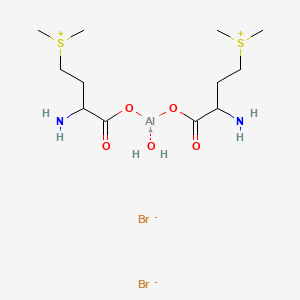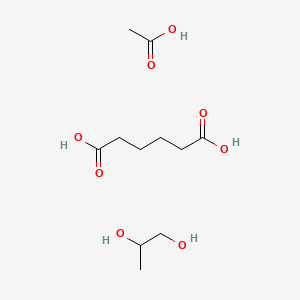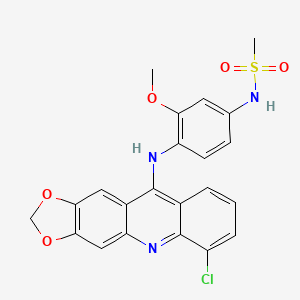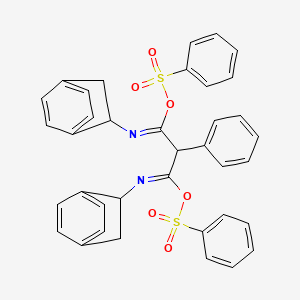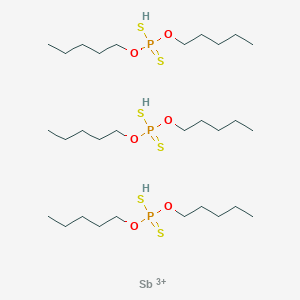
Antimony tris(O,O-dipentyl) tris(dithiophosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth(III) oxide , is an inorganic compound with the molecular formula Bi2O3 . It is one of the most important compounds of bismuth and exists in several polymorphic forms. Bismuth(III) oxide is a yellow solid and is commonly used in various industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth(III) oxide can be synthesized through several methods:
Thermal Decomposition: Bismuth nitrate or bismuth carbonate can be thermally decomposed to produce bismuth(III) oxide. The reaction typically occurs at temperatures between 500°C and 600°C. [ 2Bi(NO_3)_3 \rightarrow 2Bi_2O_3 + 6NO_2 + 3O_2 ]
Precipitation Method: Bismuth salts such as bismuth chloride can be reacted with a base like sodium hydroxide to precipitate bismuth hydroxide, which is then calcined to form bismuth(III) oxide. [ BiCl_3 + 3NaOH \rightarrow Bi(OH)_3 + 3NaCl ] [ 2Bi(OH)_3 \rightarrow Bi_2O_3 + 3H_2O ]
Industrial Production Methods
In industrial settings, bismuth(III) oxide is often produced by the oxidation of bismuth metal in air at high temperatures. This method is efficient and yields high-purity bismuth(III) oxide.
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth(III) oxide undergoes various chemical reactions, including:
Reduction: Bismuth(III) oxide can be reduced to bismuth metal using reducing agents such as hydrogen or carbon. [ Bi_2O_3 + 3H_2 \rightarrow 2Bi + 3H_2O ]
Oxidation: Bismuth(III) oxide can be further oxidized to form bismuth(V) oxide under specific conditions. [ 2Bi_2O_3 + O_2 \rightarrow 2Bi_2O_5 ]
Substitution: Bismuth(III) oxide can react with acids to form bismuth salts. [ Bi_2O_3 + 6HCl \rightarrow 2BiCl_3 + 3H_2O ]
Common Reagents and Conditions
Reducing Agents: Hydrogen, carbon
Oxidizing Agents: Oxygen
Acids: Hydrochloric acid, sulfuric acid
Major Products
Bismuth Metal: From reduction reactions
Bismuth Salts: From substitution reactions
Applications De Recherche Scientifique
Bismuth(III) oxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and in the preparation of other bismuth compounds.
Biology: Investigated for its antimicrobial properties and potential use in medical applications.
Medicine: Used in the formulation of pharmaceuticals, particularly in the treatment of gastrointestinal disorders.
Industry: Employed in the production of ceramics, glass, and as a pigment in paints.
Mécanisme D'action
The mechanism by which bismuth(III) oxide exerts its effects varies depending on the application:
Catalysis: Acts as a Lewis acid, facilitating various organic reactions.
Antimicrobial Activity: Disrupts microbial cell walls and interferes with enzyme function.
Pharmaceuticals: Forms protective coatings on mucosal surfaces, providing relief from gastrointestinal discomfort.
Comparaison Avec Des Composés Similaires
Bismuth(III) oxide can be compared with other metal oxides such as:
Antimony(III) oxide (Sb2O3): Similar in structure but has different chemical reactivity and applications.
Lead(II) oxide (PbO): Shares some properties with bismuth(III) oxide but is more toxic and has different industrial uses.
List of Similar Compounds
- Antimony(III) oxide (Sb2O3)
- Lead(II) oxide (PbO)
- Tin(IV) oxide (SnO2)
Bismuth(III) oxide stands out due to its lower toxicity and unique combination of properties, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
15874-50-7 |
|---|---|
Formule moléculaire |
C30H69O6P3S6Sb+3 |
Poids moléculaire |
933.0 g/mol |
Nom IUPAC |
antimony(3+);dipentoxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/3C10H23O2PS2.Sb/c3*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h3*3-10H2,1-2H3,(H,14,15);/q;;;+3 |
Clé InChI |
PGDQOTPSEQGAAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=S)(OCCCCC)S.CCCCCOP(=S)(OCCCCC)S.CCCCCOP(=S)(OCCCCC)S.[Sb+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


